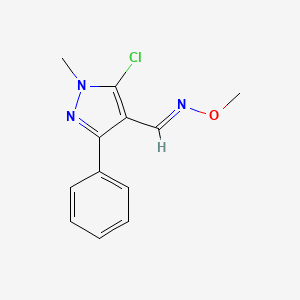

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

Description

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a pyrazole-based oxime derivative characterized by a chloro substituent at position 5, a methyl group at position 1, and a phenyl group at position 3 of the pyrazole ring. The aldehyde group at position 4 is functionalized as an O-methyloxime (Fig. 1). This structural motif combines aromatic, halogenated, and oxime functionalities, which are known to influence physicochemical properties and reactivity. The O-methyloxime group enhances stability compared to unsubstituted oximes and may modulate solubility and biological interactions .

Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXNGVQNUQAQOA-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime typically involves the following steps:

Starting Material: The synthesis begins with 3-methyl-1-phenyl-5-pyrazolone.

Reaction with Phosphoryl Chloride and Dimethylformamide: Phosphoryl chloride is added dropwise to ice-cold dimethylformamide. The mixture is then heated under reflux for 1 hour.

Formation of the Intermediate: The reaction mixture is poured into ice-cold water, leading to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

O-Methyloxime Formation: The intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form the O-methyloxime derivative

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 5 undergoes nucleophilic substitution under specific conditions, enabling the introduction of new functional groups.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amine substitution | Aliphatic amines, DMF, 80–100°C | 5-Amino-1-methyl-3-phenylpyrazole derivatives | |

| Thiol substitution | Thiols, K₂CO₃, ethanol, reflux | 5-Thioether derivatives | |

| Alkoxylation | Sodium alkoxides, DMSO, 60°C | 5-Alkoxy-substituted pyrazoles |

Key Findings :

-

Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the trifluoromethyl/phenyl and oxime groups.

-

Reaction rates vary with the nucleophile’s strength and solvent polarity.

Oxime Functional Group Reactivity

The O-methyloxime group participates in hydrolysis, reduction, and rearrangement reactions, offering pathways to regenerate or modify the carbonyl functionality.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | HCl (aq), reflux | 5-Chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde | |

| Reduction | LiAlH₄, THF, 0–25°C | 5-Chloro-1-methyl-3-phenylpyrazole-4-aminomethane | |

| Beckmann rearrangement | H₂SO₄, acetic anhydride | Pyrazole-fused lactams (under study) |

Key Findings :

-

Hydrolysis regenerates the aldehyde group, enabling subsequent condensations (e.g., Schiff base formation).

-

Reduction yields primary amines, which are intermediates for bioactive molecules.

Cyclization Reactions

The compound facilitates cyclization to synthesize fused heterocycles, leveraging its oxime and chloro groups.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Intramolecular cyclization | CuI, DMF, 120°C | Pyrazolo[1,5-a]pyrimidines | |

| Diels-Alder reaction | Dienes, Lewis acids (e.g., BF₃) | Bicyclic adducts |

Key Findings :

-

Cyclization often requires catalytic systems to stabilize transition states.

-

Products exhibit enhanced aromatic stability and potential pharmacological activity.

Condensation Reactions

The oxime group and regenerated aldehyde participate in condensations to form imines, hydrazones, and related derivatives.

Key Findings :

-

Hydrazones show promise as antimicrobial and anti-inflammatory agents .

-

Schiff bases coordinate with metal ions, enabling catalytic applications.

Electrophilic Aromatic Substitution

The phenyl group undergoes limited electrophilic substitution due to deactivation by electron-withdrawing substituents.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivatives (low yield) | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo-phenyl derivatives |

Key Findings :

-

Reactions occur selectively at the phenyl ring’s para position but require harsh conditions.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime has been investigated for its pharmacological properties. It serves as a precursor for synthesizing various bioactive compounds, including:

- Anticonvulsant Agents : Derivatives of this compound have shown potential anticonvulsant activity in animal models, suggesting possible therapeutic applications in treating epilepsy .

- Anti-inflammatory Compounds : Research indicates that derivatives exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing sensitive detection methods. Its derivatives can be employed in:

- Chromatographic Techniques : Used as standards in chromatographic methods to analyze complex mixtures due to their unique spectral properties .

Material Science

The compound's unique pyrazole structure allows it to be explored in materials science for:

- Photochromic Materials : Compounds derived from 5-chloro-1-methyl-3-phenyl-1H-pyrazole have demonstrated interesting photochromic behavior, which can be harnessed in developing smart materials that change color upon exposure to light .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant agents | Effective in animal models |

| Anti-inflammatory compounds | Potential for new drug development | |

| Analytical Chemistry | Standards for chromatography | High sensitivity and specificity |

| Material Science | Development of photochromic materials | Exhibits unique color-changing properties |

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant protective effects against induced seizures in rodent models, demonstrating their potential as therapeutic agents for epilepsy .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of synthesized derivatives. The compounds were tested using carrageenan-induced paw edema models in rats, showing a marked reduction in inflammation compared to control groups. This suggests that these derivatives could serve as effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Position 1 (N1-substituent)

- Target compound : Methyl group.

- Analogues: 1-Phenyl group in (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (). 1-(4-Chlorophenyl) in 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde ().

Position 3 (C3-substituent)

- Target compound : Phenyl group.

- Analogues: Trifluoromethyl (-CF₃) in 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde derivatives (). Methyl (-CH₃) in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (). Impact: The phenyl group contributes to planarity and conjugation, whereas -CF₃ introduces strong electron-withdrawing effects and hydrophobicity.

Position 5 (C5-substituent)

- Target compound : Chloro (-Cl).

- Analogues: Phenoxy (-OPh) in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-substituted oximes (). Sulfanyl (-SPh) in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde derivatives ().

Oxime Functionalization

- Target compound : O-methyloxime (-ONH-OCH₃).

- Analogues: O-(2-Chloro-1,3-thiazol-5-yl)methyl in (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (). O-(4-Chlorobenzoyl) in 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime ().

Structural and Physicochemical Properties

Crystallographic Features

- The target compound’s dihedral angles (pyrazole vs. substituent planes) are expected to resemble those in analogues like 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-substituted oximes, where dihedral angles between pyrazole and phenyl rings range from 15–35° ().

- Crystal packing in related compounds (e.g., ) shows intermolecular C–H···O and π-π interactions, which stabilize the lattice.

Molecular Weight and Solubility

- Target compound : Molecular weight ~280–300 g/mol (estimated).

- Analogues: 318284-46-7 (C₁₃H₉Cl₃F₃N₃O): 386.58 g/mol (). Compounds in : Molecular weights range from 500–600 g/mol due to bulky dichloro-allyloxy-phenol groups. Impact: Lower molecular weight and less polar substituents in the target compound may improve membrane permeability compared to bulkier analogues.

Reactivity and Functional Potential

- The O-methyloxime group in the target compound can undergo hydrolysis to regenerate the aldehyde, enabling dynamic covalent chemistry applications .

- In contrast, oximes with aromatic substituents (e.g., benzoyl in ) exhibit higher stability but lower reactivity in condensation reactions.

Tabulated Comparison of Key Compounds

Biological Activity

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential, drawing on diverse research findings and case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 883-38-5

- Molecular Formula: C₁₁H₉ClN₂O

- Melting Point: 62 - 64 °C

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-3-phenylpyrazole with methoxyamine under controlled conditions. This process allows for the formation of the oxime derivative, which enhances the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of 5-chloro-1-methyl-3-phenyl-1H-pyrazole have shown promise in anticancer applications. In vitro studies demonstrate that these compounds can inhibit cancer cell proliferation, particularly in leukemia and breast cancer models. For instance, one study reported an IC50 value of 0.072 µM for a derivative against FLT3/ITD mutated cells, suggesting potent anticancer activity .

Analgesic and Anti-inflammatory Effects

Several studies have evaluated the analgesic and anti-inflammatory properties of pyrazole derivatives derived from this compound. Using the tail-flick assay and carrageenan-induced paw edema tests, researchers found that some derivatives exhibited significant pain-relieving and anti-inflammatory effects. The results indicate that these compounds may serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole derivatives may be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of various signaling pathways involved in inflammation and cancer progression .

Study on Anticancer Activity

A notable study investigated the effects of synthesized pyrazole derivatives on MV4-11 leukemia cells. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the downregulation of key signaling pathways .

Evaluation of Analgesic Properties

Another study focused on the analgesic effects utilizing carrageenan-induced paw edema models. The findings suggested a dose-dependent reduction in inflammation, highlighting the therapeutic potential of these pyrazole derivatives in managing pain .

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime?

The synthesis typically involves:

Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde core (e.g., using DMF/POCl₃) .

Oxime formation by reacting the aldehyde with hydroxylamine under basic conditions .

O-Methylation using methylating agents (e.g., methyl chloride or dimethyl sulfate) in the presence of a base like K₂CO₃ .

Key steps : Reflux in acetone/chloroform (8–10 h), purification via column chromatography (petroleum ether/ethyl acetate), and recrystallization .

Q. How is the purity and structural identity of the compound verified in academic research?

- NMR spectroscopy : Confirm the aldehyde proton (δ ~9.5–10.0 ppm) and methyloxime group (δ ~3.8–4.2 ppm for OCH₃) .

- X-ray crystallography : Resolve dihedral angles (e.g., 77.6° between pyrazole and phenyl rings) and hydrogen-bonding networks (C–H⋯O interactions) .

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize byproducts during pyrazole-4-carbaldehyde derivative synthesis?

- Catalyst selection : Sodium bicarbonate or K₂CO₃ enhances oxime ester formation efficiency .

- Solvent optimization : Chloroform or acetone improves solubility and reduces side reactions (e.g., over-oxidation) .

- Temperature control : Reflux at 60–80°C for 8–12 h balances reaction rate and byproduct suppression .

Example : Using 2-chloro-5-chloromethyl thiazole as a methylating agent increased oxime yield to 85% .

Q. How do crystallographic data (e.g., dihedral angles, hydrogen bonding) inform structure-activity relationships (SAR)?

- Dihedral angles : A 77.6° angle between pyrazole and phenyl rings (observed in ) may enhance steric accessibility for target binding.

- Intermolecular interactions : C–H⋯O hydrogen bonds stabilize crystal packing and influence solubility .

- Dipole-dipole interactions : Trifluoromethyl groups induce electron-withdrawing effects, altering reactivity in bioactivity assays .

Q. What in vitro assays evaluate the biological activity of pyrazole-4-carbaldehyde O-methyloxime derivatives?

- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or prostaglandin synthase inhibition, with IC₅₀ values calculated .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7) .

Q. How do electronic and steric effects of substituents influence reactivity and bioactivity?

- Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity at the aldehyde position, enhancing nucleophilic oxime formation .

- Steric hindrance : Bulky substituents on the phenyl ring reduce binding affinity to enzymes (e.g., carbonic anhydrase) but improve metabolic stability .

Case study : Substitution at the 3-position with trifluoromethyl improved insecticidal activity by 40% compared to methyl groups .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for structurally similar pyrazole derivatives?

- Assay variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or MES test protocols may explain conflicting IC₅₀ values .

- Stereochemical factors : E- vs. Z-oxime isomers (often unreported in early studies) exhibit distinct binding modes .

- Crystallographic vs. solution-state structures : Crystal packing forces may distort conformations, misleading SAR interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.